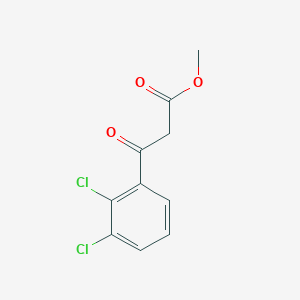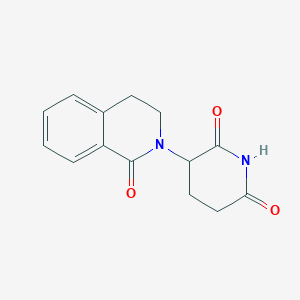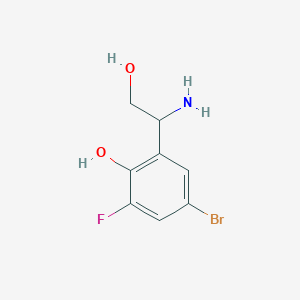
2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol is a synthetic organic compound that features a phenol group substituted with amino, hydroxyethyl, bromo, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol typically involves multi-step organic reactions One common method starts with the halogenation of a phenol derivative to introduce the bromine and fluorine atomsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated phenols and amino alcohols, such as:
- 2-(1-Amino-2-hydroxyethyl)-4-chloro-6-fluorophenol
- 2-(1-Amino-2-hydroxyethyl)-4-bromo-6-chlorophenol
- 2-(1-Amino-2-hydroxyethyl)-4-iodo-6-fluorophenol .
Uniqueness
What sets 2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol apart is the specific combination of substituents on the phenol ring. The presence of both bromine and fluorine atoms, along with the amino and hydroxyethyl groups, imparts unique chemical and physical properties. These properties can be exploited for specific applications in research and industry, making this compound a valuable addition to the toolkit of chemists and material scientists .
Properties
Molecular Formula |
C8H9BrFNO2 |
|---|---|
Molecular Weight |
250.06 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)-4-bromo-6-fluorophenol |
InChI |
InChI=1S/C8H9BrFNO2/c9-4-1-5(7(11)3-12)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2 |
InChI Key |
KYPRMAGOMIUHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(CO)N)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)
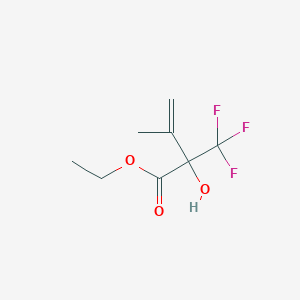
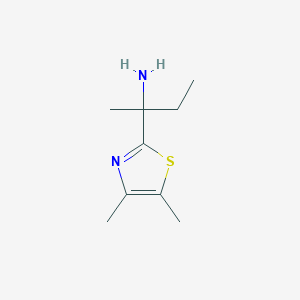
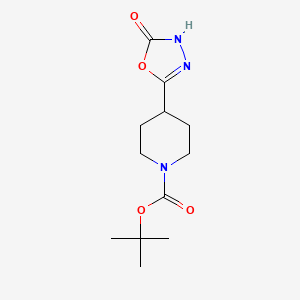
![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)
![4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13551484.png)
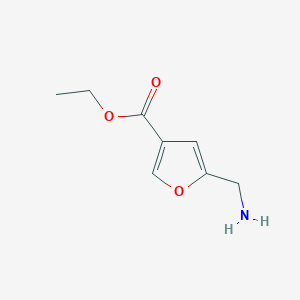
![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)
![2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}aceticacid](/img/structure/B13551505.png)
